molecular formula C9H13NO2S B095033 N-Ethyl-O-toluenesulfonamide CAS No. 1077-56-1

N-Ethyl-O-toluenesulfonamide

Cat. No. B095033
CAS RN: 1077-56-1
M. Wt: 199.27 g/mol
InChI Key: NATWUQFQFMZVMT-UHFFFAOYSA-N
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Description

N-Ethyl-O-toluenesulfonamide is a chemical compound that is related to the family of toluenesulfonamides. While the provided papers do not directly discuss N-Ethyl-O-toluenesulfonamide, they do provide valuable information on related compounds and their properties, which can be used to infer certain aspects about N-Ethyl-O-toluenesulfonamide.

Synthesis Analysis

The synthesis of related toluenesulfonamide compounds involves various chemical reactions. For instance, the synthesis of N-(9-xanthyl)-4-toluenesulfonamides is achieved through an addition–cyclization cascade involving arynes, which are generated and trapped in situ using salicyl N-tosylimines and silylaryl triflates in the presence of CsF . This method showcases the potential for creating toluenesulfonamide derivatives through the use of arynes and could be applicable to the synthesis of N-Ethyl-O-toluenesulfonamide.

Molecular Structure Analysis

The molecular structure of toluenesulfonamide derivatives can be complex. The structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide was determined using a combination of X-ray powder diffraction, solid-state NMR, and molecular modeling . This multi-technique approach could be applied to determine the structure of N-Ethyl-O-toluenesulfonamide, providing insights into its molecular conformation and supramolecular arrangements.

Chemical Reactions Analysis

Toluenesulfonamide derivatives can undergo various chemical reactions. For example, N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide can be treated with base to generate N-methylene-p-toluenesulfonamide, which then reacts with nucleophiles to form N-tosyl-aminomethylated compounds. These compounds can be further converted into N-tosylpyrroles using acid catalysts . This demonstrates the reactivity of toluenesulfonamide derivatives and suggests that N-Ethyl-O-toluenesulfonamide may also participate in similar reactions.

Physical and Chemical Properties Analysis

The solubility of o-toluenesulfonamide in various organic solvents has been measured, showing that its solubility increases with temperature . This data is crucial for understanding the behavior of toluenesulfonamide derivatives in different environments and could be indicative of the solubility characteristics of N-Ethyl-O-toluenesulfonamide. The use of models such as the NRTL model for fitting solubility data could also be relevant for studying the physical and chemical properties of N-Ethyl-O-toluenesulfonamide.

Scientific Research Applications

  • N-Ethyl-O-toluenesulfonamide has been used as a ligand in the synthesis of photoluminescent materials, showing bright blue emission at 417 nm, which could have applications in optoelectronics and display technologies (Noh, Choi, Ha, Jin, & Jung, 2008).

  • It is a compound with significant solubility properties in various organic solvents, a factor important in chemical engineering and formulation science (Wu & Li, 2019).

  • N-Ethyl-O-toluenesulfonamide derivatives have been studied as potential prodrug forms, particularly in the pharmaceutical industry (Larsen & Bundgaard, 1989).

  • Its utility in organic synthesis is demonstrated in its application for the highly regio- and stereoselective synthesis of haloamino ketones (Sun, Zhi, Han, Li, & Pan, 2010).

  • In coordination chemistry, derivatives of N-Ethyl-O-toluenesulfonamide have been used as ligands for metal coordination, which could have implications in catalysis and material science (Jacobs, Chan, & O'Connor, 2013).

  • The compound has been utilized in the synthesis of pyrrole compounds, demonstrating its versatility in organic chemistry (Kinoshita, Inomata, Hayashi, Kondoh, & Kotake, 1986).

  • In thermodynamics, its solubility and mixing properties have been studied, crucial for understanding its behavior in various environments and applications (Wu, Zhang, Di, Kang, & Bai, 2017).

  • N-Ethyl-O-toluenesulfonamide has been used in the development of continuous production methods in chemical manufacturing, specifically for the production of diazomethane precursors (Struempel, Ondruschka, & Stark, 2009).

Safety And Hazards

NETSA can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATWUQFQFMZVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052416
Record name N-Ethyltoluene-2-sulphonamide
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonamide, N-ethyl-2-methyl-
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Product Name

N-Ethyl-O-toluenesulfonamide

CAS RN

1077-56-1
Record name N-Ethyl-o-toluenesulfonamide
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Record name N-Ethyl-o-toluenesulfonamide
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Record name Benzenesulfonamide, N-ethyl-2-methyl-
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Record name N-Ethyltoluene-2-sulphonamide
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Record name N-ethyltoluene-2-sulphonamide
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Synthesis routes and methods

Procedure details

49.5 g of the sulfonic acid group-containing polyurethane was kneaded, in a nitrogen atmosphere at 150° C. using a pressure kneader, with 20 g of a styrene-isoprene block copolymer (Cariflex TR 1107, a product of Shell Chemical Ltd.), 2 g of sodium laurylbenzenesulfonate, 5 g of a polybutadiene diacrylate (BAC-45, a product of Osaka Organic Chemical Ind. Ltd.), 1 g of an aliphatic diacrylate (C-2000, a product of THERTOMER), 2 g of dioctyl fumarate, 2 g of 2,2- dimethoxyphenylacetophenone, 10 g of a maleinized polybutadiene (ME-1000-80, a product of Nippon Petrochemical Co., Ltd.), 7.5 g of N-ethyltoluenesulfonamide and 0.1 g of 2,2-di-t-butyl-p-cresol, thereby forming a uniform transparent photosensitive resin composition.
Name
2,2- dimethoxyphenylacetophenone
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
polybutadiene
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
49.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
polybutadiene diacrylate
Quantity
5 g
Type
reactant
Reaction Step Six
[Compound]
Name
aliphatic diacrylate
Quantity
1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
2 g
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Alexander, ML Binderup, KH Dahl, RB Hetland… - VKM …, 2008 - fhi.brage.unit.no
The Norwegian Food Safety Authority (Mattilsynet) asked the Norwegian Scientific Committee for Food Safety (Vitenskapskomiteen for mattrygghet, VKM) to perform a risk assessment …
Number of citations: 3 fhi.brage.unit.no
J Alexander, ML Binderup, KH Dahl, RB Hetland… - VKM …, 2008 - nmbu.brage.unit.no
The Norwegian Food Safety Authority (Mattilsynet) asked the Norwegian Scientific Committee for Food Safety (Vitenskapskomiteen for mattrygghet, VKM) to perform a risk assessment …
Number of citations: 6 nmbu.brage.unit.no
FJ Kandie, M Krauss, LM Beckers, R Massei… - Science of the total …, 2020 - Elsevier
… compounds include triethylphosphate (85%), N-ethyl-o-toluenesulfonamide (79%) and triethylcitrate (… N-Ethyl-o-toluenesulfonamide is of similarly wide spread use in industrial products …
Number of citations: 73 www.sciencedirect.com
A Pereira, A Candeias, A Cardoso, D Rodrigues… - Microchemical …, 2016 - Elsevier
… N-ethyl-o-toluenesulfonamide also presents a characteristic pattern of an N-ethyl group with a triplet and a quadruplet at δ = 1.11 and 3.21 ppm, respectively. The singlet of the amine …
Number of citations: 20 www.sciencedirect.com
FJ Kandie, M Krauss, R Massei… - Environmental …, 2020 - enveurope.springeropen.com
… Individual compound concentrations were detected up to 480 ng/g wet weight (N-ethyl-o-toluenesulfonamide) in snails and 110 ng/g organic carbon (pirimiphos-methyl) in sediments. …
Number of citations: 10 enveurope.springeropen.com
EA Münchow, RP Vitti, MAC Sinhoreti, E Piva… - Brazilian Dental …, 2018 - SciELO Brasil
… The catalyst paste was the same for all sealers, composed by 60% of MTA (Angelus, Londrina, Brazil), 39% of n-ethyl-o-toluenesulfonamide and 1% titanium dioxide. Four base pastes …
Number of citations: 1 www.scielo.br
E Carmona, E Rojo-Nieto, CD Rummel, M Krauss… - Data in Brief, 2023 - Elsevier
… The compound found in the highest concentration was N-Ethyl-o-toluenesulfonamide, a common plasticizer which was found in all the samples, with a maximum concentration of …
Number of citations: 4 www.sciencedirect.com
L Xu, H Shu, Y Liu, S Zhang, ML Trudell - Tetrahedron, 2006 - Elsevier
… Only 12% of N-ethyl saccharin was obtained in oxidation of N-ethyl-o-toluenesulfonamide. For N-2, 2, 2-trifluoroethyl and N-tert-butyl substituted o-toluenesulfonamide, the α-C–H of N-…
Number of citations: 48 www.sciencedirect.com
NG Gaylord, R Mehta - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
The crosslinking of LDPE resulting from reaction with dicumyl peroxide at 180C is increased in the presence of maleic anhydride (MAH). The presence of electron‐donating nitrogen‐…
Number of citations: 190 onlinelibrary.wiley.com
L Maurer, E Carmona, O Machate… - Environmental …, 2023 - ACS Publications
… Thus, among the compounds closely related to snow melt, particularly propiconazole, N-ethyl-o-toluenesulfonamide, and tetraglyme are hardly retained in the WWTP. For the other …
Number of citations: 2 pubs.acs.org

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